

AF 647 Carboxylic Acid: A Technical Guide to Solubility, Storage, and Bioconjugation

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Compound of Interest

Compound Name: AF 647 carboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the solubility, storage, and handling of **AF 647 carboxylic acid**, a versatile fluorescent dye. Detailed experimental protocols for its use in bioconjugation are also included to assist researchers in the successful labeling of biomolecules.

Core Properties of AF 647 Carboxylic Acid

AF 647 is a bright, photostable, and hydrophilic fluorophore that emits in the far-red spectrum. Its carboxylic acid derivative allows for covalent attachment to primary amines on biomolecules following activation.

Solubility

AF 647 carboxylic acid exhibits high solubility in aqueous solutions and various organic solvents, a critical feature for its application in biological research. While specific quantitative solubility in water is not readily published, it is consistently reported as being "water-soluble" or having "high solubility in water".^{[1][2][3][4]} For organic solvents, a definitive solubility value in Dimethyl Sulfoxide (DMSO) has been reported.

Solvent	Solubility	Notes
Water	High	Consistently reported as "water-soluble" or having "good" solubility.[1][3]
Dimethyl Sulfoxide (DMSO)	125 mg/mL	May require ultrasonic agitation and warming to 60°C to achieve this concentration. [5]

Storage Conditions

Proper storage is crucial to maintain the stability and performance of **AF 647 carboxylic acid**. The following conditions are recommended by multiple suppliers.

Condition	Recommendation	Duration
Long-term Storage	Store at -20°C, protected from light.	Up to 12 months.
Shipping/Transportation	Can be shipped at room temperature.	Up to 3 weeks.
In Solvent	Store at -80°C.	Up to 1 year.[5]

Experimental Protocols: Biomolecule Labeling

The carboxylic acid group of AF 647 is not directly reactive with amines. It must first be activated to a more reactive species, typically an N-hydroxysuccinimide (NHS) ester, using a carbodiimide such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This two-step process minimizes the risk of protein-protein crosslinking.

Required Materials

- **AF 647 carboxylic acid**
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

- N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
- Coupling Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.2-8.0
- Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Glycine
- Desalting column (e.g., Sephadex G-25)
- Biomolecule to be labeled (e.g., protein, amine-modified oligonucleotide)

Part 1: Activation of AF 647 Carboxylic Acid

This protocol details the generation of the amine-reactive NHS ester of AF 647.

- Prepare Reagents: Allow EDC and NHS/Sulfo-NHS to equilibrate to room temperature before opening the vials to prevent condensation. Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use.
- Dissolve **AF 647 Carboxylic Acid**: Dissolve the desired amount of **AF 647 carboxylic acid** in a small volume of anhydrous DMSO before diluting it into the Activation Buffer.
- Activation Reaction:
 - Add a 10-20 fold molar excess of EDC and a 20-50 fold molar excess of NHS or Sulfo-NHS to the **AF 647 carboxylic acid** solution.
 - Incubate the reaction for 15-30 minutes at room temperature, protected from light.

Part 2: Conjugation to Amine-Containing Biomolecules

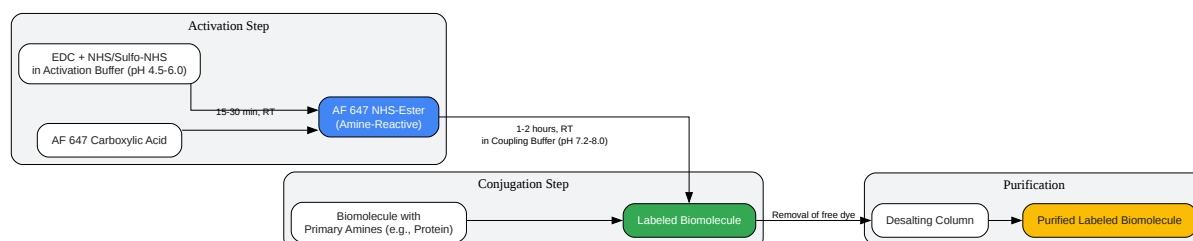
This protocol describes the reaction of the activated AF 647 NHS-ester with the primary amines of a biomolecule.

- Prepare Biomolecule: Dissolve the biomolecule (e.g., protein) in the Coupling Buffer at a concentration of 1-10 mg/mL. The buffer should be free of primary amines (e.g., Tris or glycine).

- Adjust pH (Optional but Recommended): For optimal labeling of proteins, the pH of the Coupling Buffer should be between 7.2 and 8.0.
- Conjugation Reaction:
 - Immediately add the freshly activated AF 647 NHS-ester solution to the biomolecule solution. A common starting point is a 10-20 fold molar excess of the dye to the biomolecule.
 - Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light, with gentle stirring or rotation.
- Quench Reaction: Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS-ester. Incubate for 30 minutes at room temperature.
- Purification: Remove the unconjugated dye and reaction byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

Visualization of the Labeling Workflow

The following diagram illustrates the key steps in the covalent labeling of a biomolecule with **AF 647 carboxylic acid**.



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Caption: Workflow for labeling a biomolecule with **AF 647 carboxylic acid**.

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